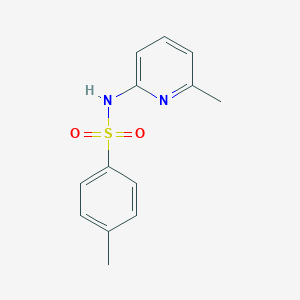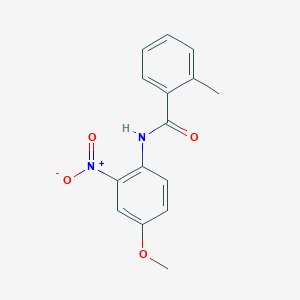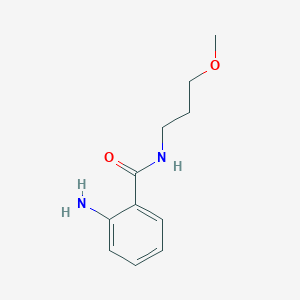
3-methoxybenzonitrile-Cyano-13c
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxybenzonitrile-Cyano-13c is a chemical compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, where a methoxy group is attached to the benzene ring, and the cyano group is labeled with carbon-13 isotope. This compound is used in various chemical processes and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
3-Methoxybenzonitrile-Cyano-13c can be synthesized from 3-iodoanisole and potassium cyanide-13C. The reaction typically involves the following steps:
Starting Material: 3-Iodoanisole
Reagent: Potassium cyanide-13C
Catalyst: Copper(I) iodide
Solvent: Dimethyl sulfoxide (DMSO)
Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 100-120°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The reaction is often conducted in specialized reactors equipped with temperature and pressure control systems.
化学反应分析
Types of Reactions
3-Methoxybenzonitrile-Cyano-13c undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-Methoxybenzoic acid or 3-Methoxybenzaldehyde.
Reduction: 3-Methoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
3-Methoxybenzonitrile-Cyano-13c has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: Utilized in the study of metabolic pathways and enzyme-catalyzed reactions involving nitriles.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a tracer in metabolic studies due to the carbon-13 isotope.
Industry: Employed in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methoxybenzonitrile-Cyano-13c involves its interaction with various molecular targets and pathways:
Molecular Targets: The cyano group can interact with enzymes and proteins, affecting their function and activity.
Pathways Involved: The compound can participate in metabolic pathways involving nitrile hydrolysis and reduction, leading to the formation of amines and carboxylic acids.
相似化合物的比较
3-Methoxybenzonitrile-Cyano-13c can be compared with other similar compounds such as:
3-Methoxybenzonitrile: Lacks the carbon-13 isotope labeling, making it less useful in tracer studies.
4-Methoxybenzonitrile: Has the methoxy group in a different position, leading to different reactivity and applications.
3-Methoxybenzylamine: A reduction product of this compound, used in different chemical and biological applications.
The uniqueness of this compound lies in its carbon-13 isotope labeling, which makes it valuable for research applications involving isotopic tracing and metabolic studies.
属性
IUPAC Name |
3-methoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXSUMLEPNAZFK-PTQBSOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[13C]#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)



